molecular formula C34H68O2 B1193153 Stearyl palmitate CAS No. 8006-54-0

Stearyl palmitate

Cat. No.: B1193153
CAS No.: 8006-54-0
M. Wt: 508.9 g/mol
InChI Key: N/A
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Biochemical Analysis

Biochemical Properties

Lanolin plays a significant role in biochemical reactions, particularly in the protection and treatment of human skin. It interacts with various enzymes, proteins, and other biomolecules. For instance, lanolin’s hydrophobic nature allows it to form a barrier on the skin, which can interact with skin proteins such as keratin. This interaction helps in maintaining skin hydration and integrity . Additionally, lanolin’s components, such as sterol esters, can interact with enzymes involved in lipid metabolism, aiding in the repair and regeneration of the skin barrier .

Cellular Effects

Lanolin has notable effects on various types of cells and cellular processes. It influences cell function by enhancing skin hydration and promoting the healing of damaged skin cells. Lanolin can impact cell signaling pathways by modulating the activity of proteins involved in skin barrier function, such as filaggrin and involucrin . Furthermore, lanolin’s moisturizing properties can affect gene expression related to skin hydration and repair, leading to improved cellular metabolism and overall skin health .

Molecular Mechanism

The mechanism of action of lanolin involves several molecular interactions. Lanolin exerts its effects by forming a protective barrier on the skin, which prevents water loss and shields the skin from external irritants . At the molecular level, lanolin’s components, such as sterol esters, can bind to skin lipids and proteins, enhancing their stability and function . Lanolin also has enzyme-inhibiting properties, which can reduce inflammation and promote skin healing by modulating the activity of enzymes involved in inflammatory pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lanolin can change over time. Lanolin is relatively stable, but its efficacy can be influenced by factors such as temperature and exposure to light . Over time, lanolin may undergo degradation, leading to a reduction in its moisturizing and protective properties. Long-term studies have shown that lanolin can maintain its beneficial effects on cellular function, such as promoting skin hydration and repair, even after prolonged use .

Dosage Effects in Animal Models

The effects of lanolin vary with different dosages in animal models. At low doses, lanolin has been shown to effectively moisturize and protect the skin without causing adverse effects . At high doses, lanolin can cause skin irritation and allergic reactions in some animals . Threshold effects have been observed, where a certain dosage level is required to achieve the desired moisturizing and protective effects without causing toxicity .

Metabolic Pathways

Lanolin is involved in several metabolic pathways, particularly those related to lipid metabolism. Lanolin’s components, such as sterol esters, can interact with enzymes like lipases and esterases, which are involved in the breakdown and synthesis of lipids . These interactions can influence metabolic flux and alter metabolite levels, contributing to the repair and maintenance of the skin barrier .

Transport and Distribution

Lanolin is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, lanolin can accumulate in specific compartments, such as the lipid bilayer of the cell membrane, where it exerts its moisturizing and protective effects .

Subcellular Localization

The subcellular localization of lanolin is primarily within the lipid bilayer of the cell membrane and other lipid-rich compartments . Lanolin’s components can be directed to specific compartments through targeting signals and post-translational modifications . This localization is crucial for its activity and function, as it allows lanolin to effectively interact with skin lipids and proteins, enhancing their stability and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Stearyl palmitate can be synthesized through the esterification of palmitic acid with stearyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound often involves high-pressure homogenization or high-speed stirring techniques. These methods ensure the efficient mixing of reactants and the formation of the ester product .

Chemical Reactions Analysis

Types of Reactions

Stearyl palmitate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Strong oxidizing acids.

    Reducing Agents: Hydrogen in the presence of a catalyst.

    Substitution Reagents: Various acids.

Major Products Formed

Scientific Research Applications

Stearyl palmitate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Stearyl palmitate is unique due to its specific combination of stearyl alcohol and palmitic acid, which gives it distinct physical and chemical properties. Its emollient properties make it particularly valuable in cosmetic formulations .

Properties

IUPAC Name

octadecyl hexadecanoate
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InChI

InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h3-33H2,1-2H3
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InChI Key

BILPUZXRUDPOOF-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC
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Molecular Formula

C34H68O2
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DSSTOX Substance ID

DTXSID0026048
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Molecular Weight

508.9 g/mol
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Physical Description

Stearyl palmitate appears as white crystals or flakes. (NTP, 1992), Liquid; Other Solid, Yellowish-white to yellowish-brown semisolid; [HSDB] Yellow paste; [Aldrich MSDS]
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Flash Point

460 °F (238 °C) (Closed cup)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), insoluble, Sparingly soluble in cold, more in hot alcohol; freely soluble in chloroform, ether, Practically insoluble in water
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Density

Specific gravity: 0.935 at 25 °C
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Mechanism of Action

Lanolin is an emollient. Emollients soften the skin by forming an occlusive oil film on the stratum corneum layer of the epithelium, thus decreasing the transepidermal water loss.
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Impurities

Lanolin and related materials may contain additives and contaminants which may vary widely. These include detergents and the antioxidants BHT and alpha-tocopherol. Chlorophyll, pesticides from the fleece, and trace metals such as copper, nickel, and chromium might also be present.
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Color/Form

Translucent, pale yellow, soft tenacious solid

CAS No.

2598-99-4, 100231-75-2, 8006-54-0
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Melting Point

131.9 to 133.3 °F (NTP, 1992), 38-44, 38-42 °C, Almost odorless, pale yellow, soft, unctuous solid. MP: 36 °C; specific gravity: 0.935 at 25 °C. Iodine no. 27. Hydroxyl no. 2. Soluble in mineral oils, in some vegetable oils. Readily decomposed in oil-in-water emulsions. /Acetylated lanolin/
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Synthesis routes and methods

Procedure details

128 grams (0.5 mole) of purified palmitic acid (melting point 63° C.) and 203 grams (0.75 mole) of 1-octadecanol were added to 11 grams of toluenesulfonic acid in 130 ml of m-xylene and charged into a Dean-Stark equipped 1-liter round bottom flask. After 6 hours of reflux under nitrogen at a pot temperature of 190° C., 13 ml of water was collected. The solvent and any excess alcohol were stripped under 29 inches of mercury vacuum at 130° C. to give 329 grams of a solid having a melting point of 55° C. The acid number of the product was 0. Infrared spectroscopic analysis showed formation of the ester function.
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
203 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
catalyst
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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